Pharmacological Profiling of 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide: A Technical Guide for Preclinical Development
Pharmacological Profiling of 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide: A Technical Guide for Preclinical Development
Executive Summary
The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern drug discovery, particularly for complex pathologies involving inflammation, oxidative stress, and microbial persistence. 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide (OPP-C) represents a highly specialized, rationally designed hybrid scaffold. By integrating a 2-pyridone core, a carbothioamide chelating group, and a lipophilic N-(3-phenylpropyl) tail, OPP-C is engineered to interface with multiple biological targets.
This whitepaper provides an in-depth technical analysis of the predicted and validated pharmacological properties of the OPP-C scaffold, drawing upon class-representative data from pyridine carbothioamides. It establishes rigorous, self-validating experimental methodologies for evaluating its bioactivity, specifically focusing on enzyme inhibition (COX-2, Urease) and anti-biofilm efficacy.
Structural Rationale & Pharmacophore Mapping
The pharmacological versatility of OPP-C is dictated by its distinct structural modules, each contributing to its pharmacodynamic and pharmacokinetic profile.
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2-Oxo-pyridine (2-Pyridone) Core: This heteroaromatic ring acts as a bioisostere for pyrimidines and purines. It provides essential hydrogen-bond acceptor (carbonyl) and donor (amide nitrogen) sites, allowing it to anchor into the ATP-binding pockets of kinases (e.g., p38 MAPK) and the active sites of cyclooxygenases 1[1]. Furthermore, pyrrolo-pyridine derivatives are known to act as potent inhibitors of NADPH oxidase 2 (NOX2), mitigating reactive oxygen species (ROS) production 2[2].
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Carbothioamide Moiety: The thiocarbonyl sulfur and adjacent nitrogens form a potent bidentate chelating system. This is highly effective against metalloenzymes, most notably urease, where the carbothioamide group coordinates with the bi-nickel active center, competitively inhibiting urea hydrolysis 3[3].
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N-(3-phenylpropyl) Tail: The addition of a flexible, lipophilic phenylpropyl chain serves two purposes: it enhances cellular membrane permeability (critical for targeting intracellular pathogens or enzymes) and allows the molecule to occupy deep, hydrophobic auxiliary pockets adjacent to primary enzyme active sites.
Pharmacophore mapping of OPP-C and its corresponding biological targets.
Quantitative Bioactivity Profiling
Based on structure-activity relationship (SAR) data from homologous pyridine carbothioamides and N-substituted pyrazole-carbothioamides, OPP-C exhibits a multi-faceted bioactivity profile. The table below synthesizes the expected quantitative metrics for OPP-C against established clinical standards.
Table 1: Comparative Pharmacological Metrics for OPP-C vs. Reference Standards
| Biological Target / Assay | Metric | OPP-C (Predicted)* | Reference Standard | Standard Value |
| COX-2 Inhibition (Anti-inflammatory) | IC₅₀ (µM) | 10.5 - 15.0 | Celecoxib | 1.11 µM |
| Urease Inhibition (Anti-ulcer) | IC₅₀ (µM) | 1.5 - 3.0 | Thiourea | 23.2 µM |
| Biofilm Inhibition (H. influenzae) | MBIC (µg/mL) | 0.5 - 2.0 | Ampicillin | 0.25 µM |
| NOX2 ROS Inhibition (Antioxidant) | IC₅₀ (µM) | ~5.0 | GSK2795039 | ~1.2 µM |
*Predicted values are extrapolated from validated assays of structurally analogous pyridine carbothioamides 1[1], 3[3], 4[4].
Self-Validating Experimental Methodologies
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. They incorporate necessary counter-screens and mechanistic controls to eliminate false positives caused by compound aggregation, assay interference, or non-specific cytotoxicity.
In Vitro Urease Enzyme Inhibition & Kinetic Profiling
The carbothioamide group is a privileged motif for urease inhibition. To validate that OPP-C acts via specific active-site chelation rather than non-specific protein denaturation, a modified indophenol assay with detergent controls must be utilized.
Causality & Rationale: False positives in enzyme assays frequently occur due to the formation of colloidal aggregates by highly lipophilic compounds (like those with a phenylpropyl tail). The inclusion of 0.01% Triton X-100 disrupts these aggregates, ensuring that any observed inhibition is due to true 1:1 stoichiometric binding.
Step-by-Step Protocol:
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Buffer Preparation: Prepare 50 mM phosphate buffer (pH 6.8) containing 0.01% Triton X-100 to prevent colloidal aggregation.
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Enzyme Reconstitution: Dissolve Jack Bean Urease (JBU) in the assay buffer to achieve a final concentration of 1 U/mL.
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Pre-incubation (Critical Step): In a 96-well plate, combine 25 µL of the enzyme solution with 25 µL of OPP-C (titrated from 0.1 µM to 100 µM in DMSO; final DMSO <1%). Incubate at 37°C for 30 minutes. Control: Include Thiourea as a positive standard, and a vehicle control (1% DMSO) to establish baseline 100% activity.
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Reaction Initiation: Add 50 µL of 100 mM urea substrate to all wells. Incubate for exactly 15 minutes at 37°C.
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Ammonia Detection (Indophenol Method): Stop the reaction by adding 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed immediately by 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active NaOCl).
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Readout: Incubate for 50 minutes in the dark to allow the indophenol blue complex to develop. Measure absorbance at 625 nm using a microplate reader.
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Kinetic Validation: To confirm competitive inhibition (chelation of Ni2+), repeat the assay using fixed OPP-C concentrations (at ½ IC₅₀, IC₅₀, and 2x IC₅₀) against varying urea concentrations (10–100 mM). Construct a Lineweaver-Burk plot; intersecting lines at the y-axis validate competitive active-site binding.
Step-by-step workflow for the in vitro urease enzyme inhibition assay.
Anti-Biofilm Activity Assay (Haemophilus spp.)
Carbothioamide derivatives have demonstrated profound effects on both planktonic and biofilm-forming bacterial cells 4[4]. To accurately assess the Minimum Biofilm Inhibitory Concentration (MBIC) of OPP-C, a crystal violet staining assay coupled with a metabolic viability counter-screen is required.
Causality & Rationale: Measuring biofilm biomass alone (via crystal violet) cannot distinguish between true biofilm disruption and general bacterial cell death. Therefore, a parallel MTT/XTT reduction assay must be run to differentiate anti-biofilm specific activity from broad-spectrum bactericidal activity.
Step-by-Step Protocol:
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Inoculum Preparation: Cultivate H. influenzae (ATCC 10211) in Brain Heart Infusion (BHI) broth supplemented with NAD and hemin. Adjust the suspension to 0.5 MacFarland standard (approx. 1×108 CFU/mL).
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Biofilm Formation: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene microtiter plate. Add 100 µL of OPP-C at serial dilutions (0.1 to 100 µg/mL). Incubate statically at 37°C in a 5% CO₂ atmosphere for 24 hours.
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Washing & Fixation: Carefully aspirate the planktonic cells and wash the wells three times with sterile PBS (pH 7.4) to remove non-adherent bacteria. Fix the remaining biofilm with 200 µL of 99% methanol for 15 minutes.
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Staining: Discard the methanol, air-dry the plates, and stain the biofilm with 200 µL of 0.1% (w/v) crystal violet for 20 minutes.
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Quantification: Wash the wells under running tap water to remove excess stain. Solubilize the bound crystal violet using 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm.
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Orthogonal Validation (Viability): In a parallel plate treated identically up to Step 3, add 50 µL of XTT/menadione solution instead of methanol. Incubate for 2 hours in the dark, and measure absorbance at 490 nm to quantify the metabolic activity of the surviving biofilm cells.
Conclusion & Future Perspectives
The 2-Oxo-N-(3-phenylpropyl)pyridine-1(2H)-carbothioamide (OPP-C) scaffold represents a highly promising candidate for multi-target drug discovery. Its structural components inherently predispose it to interact with critical pathogenic enzymes (urease) and inflammatory mediators (COX-2, NOX2). Future preclinical development must prioritize comprehensive ADME/Tox profiling, specifically focusing on the metabolic stability of the carbothioamide group, which is occasionally prone to oxidative desulfurization in vivo.
References
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